molecular formula C7H12FNO2 B1406610 ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate CAS No. 1523530-67-7

ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate

Cat. No. B1406610
CAS RN: 1523530-67-7
M. Wt: 161.17 g/mol
InChI Key: YRDIYVDGPRPFPX-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods like NMR, IR, UV-Vis, etc. The structure is often represented using diagrams showing the arrangement of atoms and the bonds between them .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc. The chemical properties include reactivity, stability, flammability, etc .

Scientific Research Applications

Synthesis of Medicinal Intermediates

Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate and its derivatives have been utilized extensively in the synthesis of various medicinal compounds. Singh and Umemoto (2011) demonstrated the use of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from 4-hydroxyproline, as synthons for dipeptidyl peptidase IV inhibitors, which are crucial in medicinal chemistry. These intermediates can be converted to various useful compounds like 4-fluoropyrrolidine-2-carboxamides, demonstrating their versatility in medicinal applications (Singh & Umemoto, 2011).

Antibacterial Agent Synthesis

Egawa et al. (1984) researched the synthesis of analogues of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which showed significant antibacterial activity. This study indicates the potential of using ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate derivatives in the development of antibacterial agents (Egawa et al., 1984).

Phosphine-Catalyzed Annulation

Zhu, Lan, and Kwon (2003) utilized ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process to create highly functionalized tetrahydropyridines. This highlights another application in synthetic chemistry, where derivatives of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate serve as building blocks for complex organic compounds (Zhu, Lan, & Kwon, 2003).

Organic Fluorine Chemistry

In the field of organic fluorine chemistry, Kim et al. (2007) described the use of ethyl-4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate reacting with primary amines to produce β-fluoropyrrole derivatives. This study exemplifies the application of ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate derivatives in synthesizing fluorine-containing organic compounds, which are valuable in various chemical industries (Kim et al., 2007).

Synthesis of Crystal Structures

Sapnakumari et al. (2014) synthesized and characterized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, illustrating the compound's potential in the study of crystal structures and material sciences. This research contributes to understanding the molecular and crystal structure of related fluorinated compounds (Sapnakumari et al., 2014).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This often involves interacting with biological molecules such as proteins or DNA .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, etc .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards .

properties

IUPAC Name

ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h5-6,9H,2-4H2,1H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDIYVDGPRPFPX-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate
Reactant of Route 6
ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.